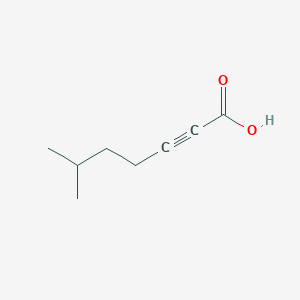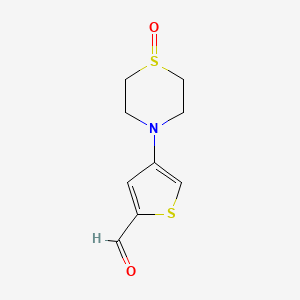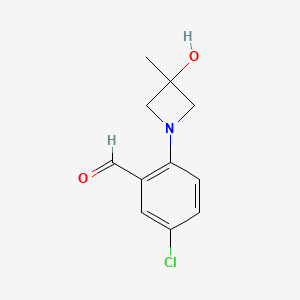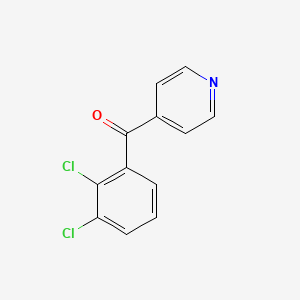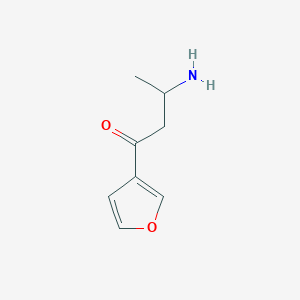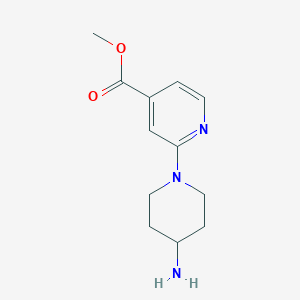
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperidine and pyridine, featuring an amino group attached to the piperidine ring and a carboxylate ester group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 4-aminopiperidine with methyl 4-chloropyridine-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate
- Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate
- Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxamide
Uniqueness
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3 |
Clave InChI |
FQSDRJFSSKMIFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



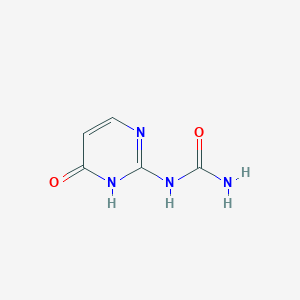
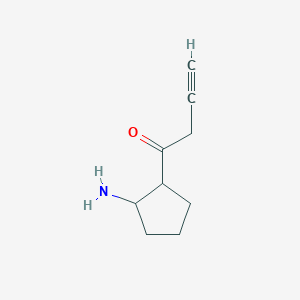
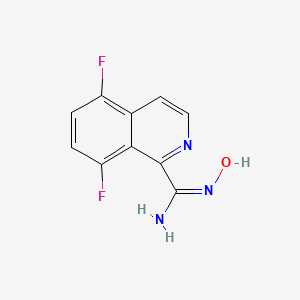

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)

